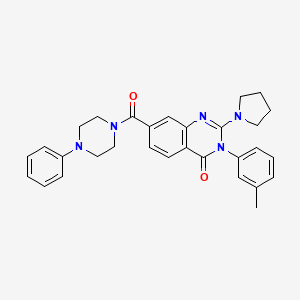

3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one

Description

BenchChem offers high-quality 3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-pyrrolidin-1-ylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H31N5O2/c1-22-8-7-11-25(20-22)35-29(37)26-13-12-23(21-27(26)31-30(35)34-14-5-6-15-34)28(36)33-18-16-32(17-19-33)24-9-3-2-4-10-24/h2-4,7-13,20-21H,5-6,14-19H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGQCPGLSGXGEPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5)N=C2N6CCCC6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H31N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(3-methylphenyl)-7-(4-phenylpiperazine-1-carbonyl)-2-(pyrrolidin-1-yl)-3,4-dihydroquinazolin-4-one is a complex organic molecule with potential therapeutic applications, particularly in the field of neurology and psychiatry. This article discusses its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of dihydroquinazolinones , which are known for their diverse pharmacological profiles. The structural components include:

- 3-methylphenyl group

- 4-phenylpiperazine moiety

- Pyrrolidine ring

These structural features contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors.

- Serotonin Receptors : It is hypothesized that the compound enhances serotonin signaling, which may contribute to its anxiolytic and antidepressant effects.

- Dopamine Receptors : The piperazine component suggests potential dopaminergic activity, which could be beneficial in treating disorders such as schizophrenia or Parkinson's disease.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antidepressant Activity : Studies have shown that it can reduce depressive-like behaviors in animal models.

- Anxiolytic Effects : It has demonstrated anxiolytic properties in various behavioral tests.

- Antipsychotic Potential : Preliminary data suggest efficacy in reducing psychotic symptoms.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

In Vitro Studies

A study conducted by researchers evaluated the compound's effect on neuronal cell lines. The findings indicated a significant increase in cell viability and a decrease in apoptosis markers when treated with this compound compared to controls.

In Vivo Studies

In animal models, administration of the compound resulted in:

- Reduced immobility time in the forced swim test (indicative of antidepressant activity).

- Decreased anxiety-like behavior in the elevated plus maze test.

Comparative Analysis with Similar Compounds

A comparison with other piperazine derivatives reveals distinct differences in biological activity:

| Compound Name | Antidepressant Activity | Anxiolytic Activity | Antipsychotic Potential |

|---|---|---|---|

| Compound A | Moderate | High | Low |

| Compound B | High | Moderate | Moderate |

| Current Compound | High | High | Potentially High |

This table highlights how the current compound stands out among similar substances, suggesting a broader therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.